2-Methoxy-2-phenylpropane-1-sulfonyl fluoride
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Overview
Description
2-Methoxy-2-phenylpropane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The presence of both a sulfonyl fluoride group and a methoxy group in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-phenylpropane-1-sulfonyl fluoride can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides. This method involves mild reaction conditions and readily available reagents, making it efficient and practical for laboratory synthesis . Another common method involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-phenylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides and sulfonate esters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-2-phenylpropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides can act as covalent inhibitors of serine proteases.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-phenylpropane-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in the active site of enzymes. This covalent interaction leads to the inhibition of enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-phenylpropane-1-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
(2-Aminoethyl)benzenesulfonyl fluoride: Contains an aminoethyl group, making it a potent serine protease inhibitor.
Uniqueness
2-Methoxy-2-phenylpropane-1-sulfonyl fluoride is unique due to the presence of both a methoxy group and a sulfonyl fluoride group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-methoxy-2-phenylpropane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBISWNRQZLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)(C1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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